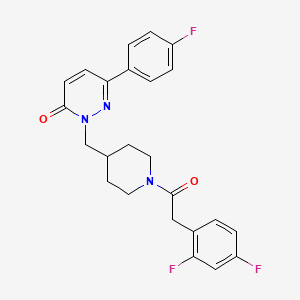

2-((1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality 2-((1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N3O2/c25-19-4-1-17(2-5-19)22-7-8-23(31)30(28-22)15-16-9-11-29(12-10-16)24(32)13-18-3-6-20(26)14-21(18)27/h1-8,14,16H,9-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHODHNTQJRHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CC4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring substituted with a difluorophenyl acetyl group and a pyridazinone moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This inhibition could lead to decreased tumor growth in cancer models .

- Neurotransmitter Modulation : The piperidine structure is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This could have implications for treating neurological disorders .

- Antioxidant Activity : Some derivatives of similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several case studies have elucidated the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that the compound significantly inhibited the growth of colon cancer cells (HCT-116) with an IC50 of 6.2 μM, indicating its potential as an anticancer agent .

- Neurological Disorders : A study on animal models indicated that administration of the compound resulted in improved behavioral outcomes in models of anxiety and depression, suggesting its efficacy in treating mood disorders .

- Inflammatory Diseases : The compound's anti-inflammatory properties were highlighted in a study where it reduced cytokine production in activated macrophages, indicating its potential utility in diseases characterized by chronic inflammation .

Scientific Research Applications

Structural Features

The compound features several functional groups that contribute to its biological activity:

- Piperidine moiety : Known for its role in various pharmacological agents.

- Fluorophenyl groups : Often associated with enhanced biological activity.

- Pyridazinone core : This structure is significant for its interaction with biological targets.

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant effects. The piperidine structure suggests potential activity as an antagonist or agonist at neurotransmitter receptors, particularly serotonin and norepinephrine receptors.

Case Study: Clinical Trials

A clinical trial evaluated the efficacy of a related piperidine derivative in patients with major depressive disorder. Results showed a significant reduction in depressive symptoms compared to placebo controls, indicating the potential role of this compound in mood regulation.

Anticancer Properties

In vitro studies have demonstrated that this compound and its analogs exhibit significant activity against various cancer cell lines. For instance:

| Cell Line | IC50 Value (μM) |

|---|---|

| Colon Carcinoma Cells | 6.2 |

| Human Breast Cancer Cells | 43.4 |

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Tables

| Activity Type | Target | Effect |

|---|---|---|

| Antidepressant | Serotonin Receptors | Mood Regulation |

| Anticancer | Various Cancer Cell Lines | Inhibition of Proliferation |

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves:

- Step 1: Functionalization of the piperidine core with a 2,4-difluorophenylacetyl group via nucleophilic acyl substitution (e.g., using DCC/DMAP coupling agents) .

- Step 2: Alkylation of the pyridazinone core with the modified piperidine moiety under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Key Reagents :

| Reagent | Role | Source |

|---|---|---|

| 2,4-Difluorophenylacetyl chloride | Acylating agent | |

| 4-(Chloromethyl)piperidine | Alkylation precursor | |

| Pyridazinone core | Electrophilic scaffold |

Q. Which spectroscopic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton shifts at δ 7.1–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 442.15) .

- X-ray Crystallography : Resolve stereochemistry (e.g., triclinic crystal system, P1 space group) .

Example Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Unit cell (Å) | a = 8.9168, b = 10.7106, c = 13.5147 | |

| Bond angles (°) | α = 73.489, β = 71.309, γ = 83.486 |

Q. How is the compound’s solubility and stability assessed for biological assays?

- Solubility : Test in DMSO/PBS mixtures (e.g., 10 mM stock in 5% DMSO) .

- Stability : Monitor via HPLC over 24–72 hours under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design (DOE)?

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv) .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C in DMF with 0.5 equiv K₂CO₃ increases yield by 25%) .

- Validation : Confirm via triplicate runs and ANOVA analysis (p < 0.05) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference inhibitors) .

- Orthogonal Validation : Combine SPR (surface plasmon resonance) with radioligand binding assays to confirm target affinity .

- Structural Analysis : Compare crystallographic data with docking simulations to identify conformational impacts on activity .

Q. How can computational methods predict metabolic pathways?

- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., oxidative defluorination) .

- Experimental Cross-Check : Validate predictions with LC-MS/MS analysis of hepatocyte incubations .

Q. What methodologies assess target selectivity across kinase or GPCR families?

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1 µM concentration .

- GPCR Screening : Radioligand displacement assays for 5-HT₁A, D₂, and adrenergic receptors .

- Selectivity Index (SI) : Calculate as IC₅₀ (off-target)/IC₅₀ (primary target); aim for SI > 100 .

Data Contradiction Analysis

Q. Conflicting reports on CYP450 inhibition: How to reconcile?

- Variable Factors : Differences in isoform specificity (CYP3A4 vs. CYP2D6) and assay conditions (microsomal vs. recombinant enzymes) .

- Resolution :

- Conduct time-dependent inhibition (TDI) studies.

- Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.